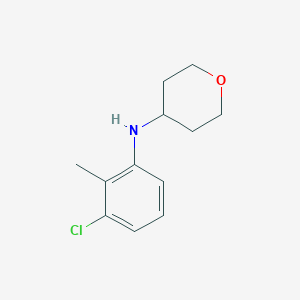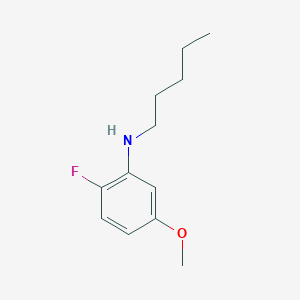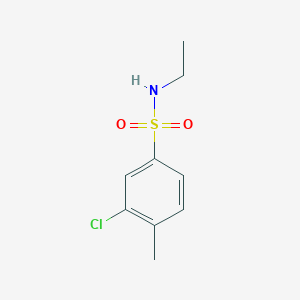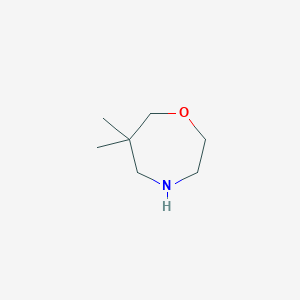
1-(2-Methylpropyl)cyclohexane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methylpropyl)cyclohexane-1-carbaldehyde is an organic compound with the molecular formula C11H20O. It is a cyclohexane derivative with an aldehyde functional group and a 2-methylpropyl substituent. This compound is used primarily in research and development, particularly in the fields of organic synthesis and pharmaceutical testing .
Preparation Methods
The synthesis of 1-(2-Methylpropyl)cyclohexane-1-carbaldehyde can be achieved through various synthetic routes. One common method involves the alkylation of cyclohexanone with 2-methylpropyl bromide in the presence of a strong base, followed by oxidation of the resulting alcohol to the aldehyde. Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1-(2-Methylpropyl)cyclohexane-1-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon adjacent to the aldehyde group.
Condensation: It can participate in aldol condensation reactions, forming β-hydroxy aldehydes or ketones under basic conditions.
Scientific Research Applications
1-(2-Methylpropyl)cyclohexane-1-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: It serves as a building block for the synthesis of potential therapeutic agents.
Industry: The compound is used in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 1-(2-Methylpropyl)cyclohexane-1-carbaldehyde involves its reactivity as an aldehyde. The aldehyde group can form covalent bonds with nucleophiles, such as amines and thiols, leading to the formation of imines and thioacetals, respectively. These reactions are crucial in various biochemical pathways and synthetic processes .
Comparison with Similar Compounds
1-(2-Methylpropyl)cyclohexane-1-carbaldehyde can be compared with other similar compounds, such as:
Cyclohexanecarboxaldehyde: Lacks the 2-methylpropyl substituent, making it less sterically hindered.
1-Cyclohexene-1-carboxaldehyde: Contains a double bond in the ring, which alters its reactivity.
Cyclohexane, 1-methyl-2-propyl-: Similar structure but lacks the aldehyde functional group .
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C11H20O |
|---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
1-(2-methylpropyl)cyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C11H20O/c1-10(2)8-11(9-12)6-4-3-5-7-11/h9-10H,3-8H2,1-2H3 |
InChI Key |
VARVSVWHLBTUST-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1(CCCCC1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(1-Methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B13288471.png)



![(2S,5R)-2-(Iodomethyl)-5-[3-(trifluoromethyl)phenyl]oxane](/img/structure/B13288504.png)


![(Cyclopropylmethyl)[2-(piperidin-1-yl)ethyl]amine](/img/structure/B13288512.png)

![2,2-Dioxo-2lambda6-thia-7-azaspiro[4.4]nonane-9-carboxylic acid](/img/structure/B13288515.png)
![N-[2-(Cyclopentylamino)ethyl]cyclopropanecarboxamide](/img/structure/B13288528.png)

![2-[(3,4-Dimethylcyclohexyl)amino]propane-1,3-diol](/img/structure/B13288533.png)

